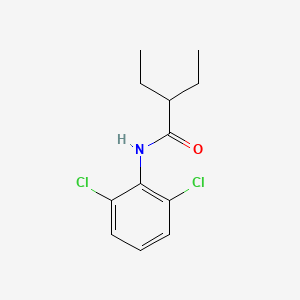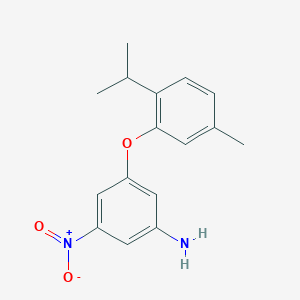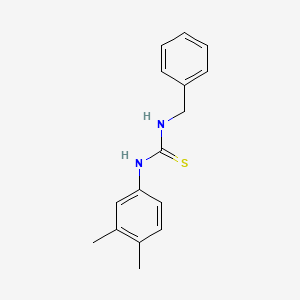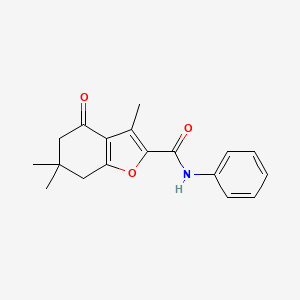
4-(4-methylphenoxy)-2-(4-pyridinyl)quinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-methylphenoxy)-2-(4-pyridinyl)quinazoline, also known as PD153035, is a small molecule inhibitor that specifically targets the epidermal growth factor receptor (EGFR). It has been extensively studied in the field of cancer research due to its potential as a therapeutic agent for EGFR-dependent tumors.
Mécanisme D'action
4-(4-methylphenoxy)-2-(4-pyridinyl)quinazoline inhibits the activity of EGFR by binding to the ATP-binding site on the receptor, thereby preventing the receptor from phosphorylating downstream signaling molecules. This ultimately leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells that are dependent on EGFR signaling.
Biochemical and Physiological Effects:
4-(4-methylphenoxy)-2-(4-pyridinyl)quinazoline has been shown to have potent anti-tumor activity in preclinical studies. It has been demonstrated to inhibit the growth of various types of cancer cells, including lung, breast, and colon cancer cells. Additionally, 4-(4-methylphenoxy)-2-(4-pyridinyl)quinazoline has been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical studies.
Avantages Et Limitations Des Expériences En Laboratoire
4-(4-methylphenoxy)-2-(4-pyridinyl)quinazoline is a highly specific inhibitor of EGFR and has been extensively studied in preclinical models. It has been shown to have potent anti-tumor activity and can enhance the efficacy of chemotherapy and radiation therapy. However, 4-(4-methylphenoxy)-2-(4-pyridinyl)quinazoline has limited solubility in aqueous solutions, which can pose challenges for in vivo studies. Additionally, 4-(4-methylphenoxy)-2-(4-pyridinyl)quinazoline has the potential to inhibit other kinases that are structurally similar to EGFR, which can lead to off-target effects.
Orientations Futures
For 4-(4-methylphenoxy)-2-(4-pyridinyl)quinazoline research include the development of more potent and selective inhibitors of EGFR, as well as the investigation of the potential of 4-(4-methylphenoxy)-2-(4-pyridinyl)quinazoline as a therapeutic agent for EGFR-dependent tumors. Additionally, the development of novel drug delivery systems can help to overcome the solubility issues associated with 4-(4-methylphenoxy)-2-(4-pyridinyl)quinazoline. Finally, the investigation of the potential of 4-(4-methylphenoxy)-2-(4-pyridinyl)quinazoline in combination with other targeted therapies can help to enhance its efficacy as a cancer therapeutic.
Méthodes De Synthèse
4-(4-methylphenoxy)-2-(4-pyridinyl)quinazoline can be synthesized through a multi-step process involving the reaction of 4-methylphenol with 4-bromopyridine to form 4-(4-methylphenoxy)pyridine. The resulting compound is then reacted with 2-chloroquinazoline in the presence of a base to form 4-(4-methylphenoxy)-2-(4-pyridinyl)quinazoline. The purity of the compound can be verified through various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
4-(4-methylphenoxy)-2-(4-pyridinyl)quinazoline has been extensively studied in the field of cancer research due to its ability to inhibit the activity of EGFR, a receptor that is overexpressed in many types of cancer. EGFR is a transmembrane receptor that plays a critical role in cell proliferation, differentiation, and survival. Aberrant activation of EGFR has been implicated in the development and progression of various types of cancer, including lung, breast, and colon cancer.
Propriétés
IUPAC Name |
4-(4-methylphenoxy)-2-pyridin-4-ylquinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O/c1-14-6-8-16(9-7-14)24-20-17-4-2-3-5-18(17)22-19(23-20)15-10-12-21-13-11-15/h2-13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMLOPYNZABNXEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=NC(=NC3=CC=CC=C32)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methylphenoxy)-2-(pyridin-4-yl)quinazoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({3,5-dibromo-2-[(2,4-dichlorobenzyl)oxy]benzylidene}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B5704860.png)
![N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-isopropylacetamide](/img/structure/B5704864.png)

![N-{4-[(4-acetylbenzyl)oxy]phenyl}acetamide](/img/structure/B5704872.png)


![N-(4-methyl-2-pyrimidinyl)-4-[(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B5704902.png)

![N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-furamide](/img/structure/B5704912.png)

![N-(3-chloro-4-fluorophenyl)-N'-[2-(methylthio)phenyl]urea](/img/structure/B5704926.png)
![ethyl 4-{[(3,4-dichlorophenyl)amino]carbonyl}-1-piperazinecarboxylate](/img/structure/B5704931.png)

![1-[2-(4-chlorophenyl)-2-oxoethyl]-3-phenyl-2,4(1H,3H)-quinazolinedione](/img/structure/B5704948.png)